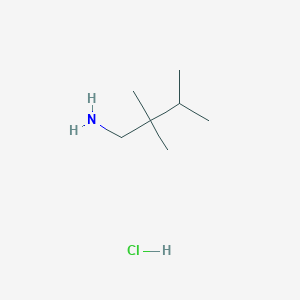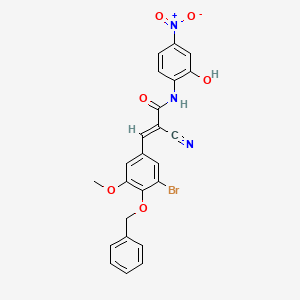![molecular formula C8H8N2O4S B2953110 7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid CAS No. 1367907-49-0](/img/structure/B2953110.png)
7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid” is a type of thiopyrano pyrimidine derivative . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives . The structures of these compounds were confirmed by (1)H NMR, (13)C NMR, and MS spectrum .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as (1)H NMR . The structure is confirmed by comparing the observed spectra with theoretical predictions.Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on the synthesis of novel compounds derived from similar structural frameworks, aiming at the development of new heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of novel derivatives with anti-inflammatory and analgesic properties has been reported, showcasing the chemical versatility of these compounds. The synthesis involves various chemical reactions leading to the formation of compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential pharmacological uses (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
Derivatives of pyrido[2,3-d]pyrimidines, a closely related class, have been synthesized and investigated for their antimicrobial and antitumor activities. These studies highlight the potential of such compounds in developing new treatments for infectious diseases and cancer. The exploration of these derivatives underscores the ongoing interest in the medicinal chemistry community in exploiting the biological activities of these compounds for therapeutic purposes (E. Grivsky et al., 1980).
Nonlinear Optical Properties
The investigation into the nonlinear optical (NLO) properties of thiopyrimidine derivatives reveals their potential in the field of materials science, particularly for applications in nonlinear optics and optoelectronic devices. Such studies not only expand the understanding of the electronic properties of these compounds but also open avenues for their application in high-tech areas, further demonstrating the wide range of scientific applications these compounds can have (A. Hussain et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of EN300-7502934 is the Phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an ideal target for drug design .
Mode of Action
EN300-7502934 inhibits the PI3K kinase, effectively blocking the conduction of signaling pathways . The inhibition of PI3K can lead to the suppression of the abnormal signal transduction of various growth factors .
Biochemical Pathways
The compound primarily affects the PI3K/Akt/mTOR signaling pathway , which is frequently activated in different types of cancer . By inhibiting PI3K, the compound can effectively block this pathway, leading to the suppression of the occurrence and development of cancer .
Result of Action
The result of the action of EN300-7502934 is the inhibition of the PI3K/Akt/mTOR pathway, leading to the suppression of the growth and proliferation of cancer cells . This results in moderate to excellent cytotoxicity against cancer cell lines .
properties
IUPAC Name |
7,7-dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c11-8(12)7-5-1-2-15(13,14)3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXFQMGDQIRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1C(=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367907-49-0 |
Source


|
| Record name | 7,7-dioxo-5H,6H,8H-7lambda6-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)


![2-(cyclopentylthio)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2953034.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)



![6-Benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953044.png)
![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)

